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Compound of Interest

Compound Name: D-tryptophanamide

Cat. No.: B8764519

Get Quote

Executive Summary
In the fields of advanced analytical chemistry and rational drug design, the selection of chiral

building blocks dictates both the resolving power of diagnostic assays and the pharmacokinetic

viability of therapeutics. D-tryptophanamide has emerged as a critical pharmacophore and

chiral auxiliary. Unlike its native L-amino acid counterpart, the D-enantiomer provides unique

steric orientations and proteolytic resistance. This whitepaper provides an in-depth technical

analysis of D-tryptophanamide, detailing its physicochemical properties, its role in advanced

Marfey’s methodologies, and its integration into next-generation antimicrobial and endocrine

therapeutics.

Physicochemical Profiling & Structural Dynamics
The utility of D-tryptophanamide stems from its distinct molecular architecture. The presence

of the indole ring provides an electron-rich π-system capable of engaging in π-π stacking and

π-cation interactions. Simultaneously, the primary amide group replaces the standard

carboxylic acid of tryptophan, eliminating the negative charge at physiological pH and

introducing a potent hydrogen-bond donor/acceptor network.

Table 1: Fundamental Physicochemical Profile
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Property Value / Description

Chemical Name (2R)-2-amino-3-(1H-indol-3-yl)propanamide

CAS Number 38689-24-6

Molecular Formula C₁₁H₁₃N₃O

Molecular Weight 203.24 g/mol

Monoisotopic Mass 203.1058 Da

Key Structural Features
Indole ring (π-donor), Primary amide (Neutral H-

bond network), (R)-Chiral center

Data synthesized from established chemical registries and microbiological metabolite

databases .

Analytical Innovations: Advanced Chiral
Derivatization
Configurational analysis of amino acids frequently relies on Marfey’s reagent (FDAA). However,

standard reagents often fail to resolve complex diastereomeric mixtures. By substituting the L-

alanine auxiliary with D-tryptophanamide, researchers synthesize D-FDTA (1-fluoro-2,4-

dinitrophenyl-5-D-tryptophanamide) .

The Causality of Enhanced Resolution: The indole ring of D-tryptophanamide is highly "π-

rich." When an ammonium (NH₄⁺) buffer is used in the High-Performance Liquid

Chromatography (HPLC) mobile phase, the NH₄⁺ ion engages in a strong π-cation interaction

with the indole ring. This interaction differentially stabilizes the spatial conformation of the

derivatized D- and L-amino acid analytes, amplifying their hydrophobic differences and

drastically improving baseline separation on a reversed-phase C18 column.
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Caption: Workflow for the synthesis and application of D-FDTA in chiral amino acid resolution.

Protocol: Self-Validating Derivatization and HPLC
Resolution
To ensure scientific integrity, the following protocol incorporates internal validation mechanisms

to verify the π-cation separation model.

Step 1: Analyte Derivatization

Dissolve 50 µmol of the target DL-amino acid mixture in 100 µL of distilled water.

Add 200 µL of a 1% (w/v) solution of D-FDTA in acetone.

Introduce 40 µL of 1.0 M NaHCO₃ to drive the nucleophilic aromatic substitution.
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Incubate at 40°C for 1 hour. Causality: The mild heating accelerates the reaction without

risking racemization of the analyte's chiral center.

Quench the reaction with 20 µL of 2.0 M HCl, then dilute with 640 µL of acetonitrile.

Step 2: Chromatographic Separation

Column: Hypersil GOLD C18 (50 × 2.1 mm, 1.9 µm).

Mobile Phase: Gradient elution using 10% to 50% Acetonitrile in H₂O. Critical Addition:

Supplement the aqueous phase with 50 mM Ammonium Formate.

Flow Rate: 0.500 mL/min.

Step 3: Internal Validation Self-Validating Control: Spike the sample with an enantiopure

standard (e.g., pure L-Arginine). If the chromatogram does not show a baseline resolution (

) between the spiked L-Arg-D-FDTA and the unknown D-Arg-D-FDTA, the π-cation interaction
is insufficient. Recalibrate the ionic strength of the ammonium buffer until

is achieved.

Therapeutic Applications & Pharmacophore
Dynamics
Beyond analytical chemistry, D-tryptophanamide is a highly privileged scaffold in medicinal

chemistry, utilized to overcome pharmacokinetic bottlenecks such as target selectivity and

enzymatic degradation.

Table 2: Comparative Efficacy of D-Tryptophanamide in Drug Design
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Therapeutic Area Parent/Target Derivative
Mechanistic
Causality

Antifungal Amphotericin B Analogue A7

Steric bulk reduces

AmB dimerization;

increases selectivity

for fungal ergosterol

over mammalian

cholesterol .

Antiparasitic T. cruzi CYP51
N-arylpiperazine

analogs

Indole ring occupies

the hydrophobic

binding pocket,

blocking ergosterol

biosynthesis .

Endocrinology Ghrelin Receptor Macimorelin (Jak4D)

D-amino acid

backbone prevents

proteolytic cleavage;

amide ensures potent

GHSR1a agonism .

Antimicrobial Engineering: Amphotericin B Amidation
Amphotericin B (AmB) is a potent antifungal, but its clinical utility is limited by severe

nephrotoxicity. In aqueous solutions, AmB forms toxic dimers. By chemically amidating the

mycosamine carboxyl group of AmB with D-tryptophanamide (yielding Analogue A7),

researchers introduce significant steric hindrance. Causality: This structural modification

disrupts the intermolecular hydrogen bonding required for dimerization. The resulting

monomeric AmB derivatives exhibit a vastly improved safety index because monomers

selectively form pores in ergosterol-containing fungal membranes rather than cholesterol-

containing mammalian cells .

Chagas Disease: CYP51 Inhibition
In the fight against Trypanosoma cruzi, the enzyme CYP51 (14α-demethylase) is a primary

target. Inhibitors utilizing a D-tryptophanamide terminal group demonstrate exceptional

potency. Causality: The rigid, bulky indole system acts as a hydrophobic anchor, perfectly
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occupying the solvent-exposed binding pockets of CYP51. Concurrently, the amide linkage

establishes a critical hydrogen-bond network with the enzyme's active site residues, locking the

inhibitor in place and starving the parasite of essential membrane sterols .
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Caption: Mechanistic pathway of T. cruzi CYP51 inhibition by D-tryptophanamide derivatives.

Conclusion
D-tryptophanamide (CAS: 38689-24-6) transcends its basic classification as a simple amino

acid derivative. Its molecular weight of 203.24 g/mol belies the massive impact its structural

features—specifically the π-rich indole ring and neutral amide—have on modern science.

Whether acting as a chiral discriminator through precise π-cation interactions in HPLC, or as a

steric shield preventing the toxic dimerization of antifungals, D-tryptophanamide remains an

indispensable tool for application scientists and drug developers alike.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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